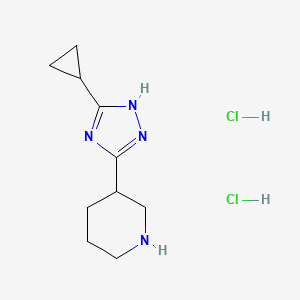

3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

Description

Properties

CAS No. |

1332530-88-7 |

|---|---|

Molecular Formula |

C10H17ClN4 |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2,(H,12,13,14);1H |

InChI Key |

WKQFONRAJLROBS-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=NNC(=N2)C3CC3.Cl.Cl |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=N2)C3CC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or cyclopropylcarbinol.

Attachment to Piperidine: The triazole ring is then connected to the piperidine moiety through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Reduced triazole and piperidine derivatives.

Substitution Products: Substituted triazole and piperidine compounds.

Scientific Research Applications

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the triazole ring’s known biological activity.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- The cyclopropyl group increases molecular weight by ~62.5 g/mol compared to the unsubstituted analog (225.12 g/mol) .

- Methyl substitution reduces molecular weight and likely enhances metabolic stability compared to bulkier groups like cyclopropyl .

Physical and Chemical Properties

Melting Points and Stability

- This compound: No explicit melting point reported, but its analogs with methoxybenzyloxyimino groups (e.g., 13c in ) exhibit melting points of 189–192°C, suggesting high thermal stability .

- 3-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride : Melts at 28–33°C , indicating lower crystallinity due to the absence of bulky substituents .

Hydrogen Bonding and Polarity

- The cyclopropyl analog has 4 hydrogen bond donors (2 from HCl) and 3 acceptors, similar to its unsubstituted counterpart .

- The methoxyethyl analog (C₁₄H₂₀Cl₂N₄O₂) has a higher topological polar surface area (53.6 Ų ), enhancing solubility in aqueous media compared to the cyclopropyl variant .

Biological Activity

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (CAS Number: 1332530-88-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound by examining various studies and findings.

- Chemical Formula : C₁₀H₁₈Cl₂N₄

- Molecular Weight : 265.18 g/mol

- CAS Number : 1332530-88-7

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that similar triazole derivatives showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.2 | |

| HCT-116 (Colon Cancer) | 43.4 | |

| T47D (Breast Cancer) | 27.3 |

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Compounds similar to this compound have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors in target cells. For example:

- Inhibition of Enzymes : Triazoles can inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of various substrates.

- Apoptosis Induction : Many triazole derivatives promote apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Antiproliferative Effects : In a comparative study on the antiproliferative effects of triazole compounds, it was found that those with cyclopropyl substitutions exhibited enhanced activity against breast cancer cells compared to their non-substituted counterparts .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of the cyclopropyl group significantly influences the compound's biological activity. Modifications in the piperidine ring also showed varying degrees of cytotoxicity against different cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride, and how can reaction conditions be optimized?

The synthesis of structurally analogous triazole-piperidine derivatives typically involves multi-step protocols. A common approach includes cyclocondensation of cyclopropylamine with thiocyanate to form the triazole core, followed by coupling with a piperidine intermediate. Reaction optimization may involve adjusting temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., HCl for acid-mediated cyclization). Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the triazole and piperidine rings.

- HPLC-MS for purity assessment and molecular weight verification (e.g., using a C18 column with acetonitrile/water mobile phase and 0.1% formic acid).

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.

- Elemental analysis to validate stoichiometry, particularly for hydrochloride counterions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Use personal protective equipment (PPE), including nitrile gloves and lab coats, due to potential skin/eye irritation.

- Store at room temperature in airtight containers to avoid hygroscopic degradation.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists. Hazardous waste must be segregated and disposed of via certified chemical waste services .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months).

- Forced degradation : Expose to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress. Identify degradation products using LC-MS/MS .

Q. What strategies are effective for resolving contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?

- Orthogonal assay validation : Cross-validate results using independent methods (e.g., enzyme inhibition assays vs. cell-based viability assays).

- Control standardization : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa), solvent concentrations (DMSO < 0.1%), and assay incubation times.

- Statistical rigor : Apply ANOVA or t-tests to assess inter-experimental variability and replicate experiments across independent labs .

Q. How can factorial design approaches optimize the synthesis yield and scalability of this compound?

- Design of Experiments (DoE) : Vary factors like reagent molar ratios (1:1 to 1:3), reaction time (12–48 hours), and temperature (60–100°C) in a 2³ factorial design. Use response surface methodology (RSM) to identify optimal conditions.

- Scale-up challenges : Address solvent volume adjustments and mixing efficiency using computational fluid dynamics (CFD) simulations to predict yield losses .

Q. What methodologies are recommended for assessing the compound’s solubility and bioavailability in preclinical models?

- Solubility screening : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF) at 37°C.

- Permeability assays : Employ Caco-2 cell monolayers or PAMPA to predict intestinal absorption.

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models, with LC-MS quantification of plasma concentrations over time .

Methodological Considerations

- For structural analogs , cyclopropyl and triazole moieties may confer metabolic stability but require tailored analytical protocols due to their polarity .

- Contradictory bioactivity data often arise from assay-specific parameters (e.g., ATP levels in cytotoxicity assays); always include internal controls and validate findings with secondary assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.